1,2,3,4-Tetrachloronaphthalene

Catalog No.
S3708456
CAS No.
20020-02-4
M.F
C10H4Cl4
M. Wt
265.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrachloronaphthalene

CAS Number

20020-02-4

Product Name

1,2,3,4-Tetrachloronaphthalene

IUPAC Name

1,2,3,4-tetrachloronaphthalene

Molecular Formula

C10H4Cl4

Molecular Weight

265.9 g/mol

InChI

InChI=1S/C10H4Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H

InChI Key

NAQWICRLNQSPPW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl

solubility

less than 1 mg/mL at 63.5° F (NTP, 1992)
1.60e-08 M
In water, 0.00426 mg/l @ 25 °C
Solubility in water: none
Insoluble

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl

The exact mass of the compound 1,2,3,4-Tetrachloronaphthalene is 265.903761 g/mol and the complexity rating of the compound is 186. The solubility of this chemical has been described as less than 1 mg/ml at 63.5° f (ntp, 1992)1.60e-08 min water, 0.00426 mg/l @ 25 °csolubility in water: noneinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,3,4-Tetrachloronaphthalene is a chlorinated aromatic compound with the molecular formula C10H4Cl4C_{10}H_4Cl_4 and a molecular weight of approximately 265.9 g/mol. It appears as a light-brown crystalline solid and is characterized by its four chlorine substituents on the naphthalene ring. This compound is insoluble in water and exhibits low volatility, making it stable under various environmental conditions .

Limited research is available on the specific mechanism of action of TCN in biological systems. However, studies suggest it can be metabolized in the liver to potentially carcinogenic metabolites []. Further research is needed to fully understand its biological effects.

  • Absorption and Distribution

    Research suggests that TCN accumulates in adipose tissue after chronic oral administration in rats []. Following ingestion with food, concentrations in blood and fat reached a maximum within the first 3 weeks and reached a steady state within 5 weeks [].

  • Metabolism

    Studies on pigs have shown that TCN is metabolized into phenolic metabolites, specifically 5,6,7,8-tetrachloro-1-naphthol and 5,6,7,8-tetrachloro-2-naphthol []. This suggests that the body attempts to break down TCN into less harmful compounds.

, particularly hydrodechlorination. Studies have shown that when subjected to specific catalysts like iron-aluminum composite oxides, it can degrade through successive hydrodechlorination steps, producing lower chlorinated naphthalenes such as trichloronaphthalenes and dichloronaphthalenes . The reaction mechanism involves the cleavage of carbon-chlorine bonds at both the alpha and beta positions of the chlorinated naphthalene ring .

Exposure to 1,2,3,4-tetrachloronaphthalene can lead to several health issues. Symptoms may include acneform dermatitis, headaches, fatigue, anorexia, vertigo, and jaundice. Chronic exposure can result in liver damage and other systemic effects due to its toxicity via ingestion, inhalation, or skin absorption . The compound's persistence in the environment raises concerns about its potential bioaccumulation and long-term ecological effects.

1,2,3,4-Tetrachloronaphthalene can be synthesized through various methods including:

  • Chlorination of Naphthalene: Naphthalene can be chlorinated using chlorine gas in the presence of a catalyst at elevated temperatures.
  • Electrophilic Aromatic Substitution: This method involves the introduction of chlorine atoms onto the naphthalene ring through electrophilic attack.
  • Dechlorination Reactions: Starting from higher chlorinated naphthalenes (like octachloronaphthalene), selective dechlorination can yield 1,2,3,4-tetrachloronaphthalene .

1,2,3,4-Tetrachloronaphthalene has limited applications due to its toxicity but is primarily used in:

  • Industrial Solvents: It serves as a solvent in chemical processes.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of other chemical compounds.
  • Research: Its degradation pathways are studied to understand chlorinated organic pollutants' behavior in the environment .

Studies have highlighted that 1,2,3,4-tetrachloronaphthalene interacts with various catalysts during degradation processes. For instance, its degradation over iron-aluminum composite oxides reveals distinct pathways leading to different chlorinated naphthalene products. This suggests that understanding these interactions is crucial for developing effective remediation strategies for chlorinated aromatic compounds in contaminated environments .

Several compounds share structural similarities with 1,2,3,4-tetrachloronaphthalene. Here are some notable examples:

Compound NameMolecular FormulaChlorine SubstituentsUnique Features
NaphthaleneC10H80Parent compound; non-chlorinated aromatic hydrocarbon
1-Chloro-2-naphthalenolC10H9Cl1Contains one chlorine; used in organic synthesis
OctachloronaphthaleneC10Cl88Highly chlorinated; persistent environmental pollutant
1,2-DichloronaphthaleneC10H8Cl22Less toxic; used as a solvent

Uniqueness of 1,2,3,4-Tetrachloronaphthalene

What sets 1,2,3,4-tetrachloronaphthalene apart from its analogs is its specific arrangement of chlorine substituents which influences its reactivity and biological activity. The presence of four chlorine atoms on the aromatic ring significantly alters its physical properties and toxicity profile compared to less or more chlorinated variants .

Physical Description

1,2,3,4-tetrachloronaphthalene is a light-brown crystalline solid. (NTP, 1992)
COLOURLESS-TO-PALE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
Colorless to pale-yellow solid with an aromatic odor.

XLogP3

5.7

Exact Mass

265.903761 g/mol

Monoisotopic Mass

263.906711 g/mol

Boiling Point

312-360 °C
599-680°F

Flash Point

210 °C o.c.
410°F (open cup)
(oc) 410°F

Heavy Atom Count

14

Vapor Density

Relative vapor density (air = 1): 9.2

Density

1.6 g/cm³
1.59-1.65

Melting Point

360 °F (NTP, 1992)
198.0 °C
199 °C
182 °C
360°F

UNII

365DE4737Q

Vapor Pressure

2.90e-06 mmHg
2.9X10-6 mm Hg @ 25 °C
Vapor pressure, Pa at 25 °C:
<1 mmHg

Absorption Distribution and Excretion

After chronic oral administration of 1,2,3,4-tetrachloronaphthalene with food to rats, accum in adipose tissue. Concentrations in blood and adipose tissue reached max in first 3 wk and reached equilibrium value within 5 wk.

Metabolism Metabolites

When administered to pig, 1,2,3,4-tetrachloronaphthalene gave phenolic metabolites - 5,6,7,8-tetrachloro-naphthol and 5,6,7,8-tetrachloro-2-naphthol.

Wikipedia

1,2,3,4-tetrachloronaphthalene

Biological Half Life

15.85 Days

Methods of Manufacturing

Polychlorinated naphthalenes (PCNs) ... can be synthesized by the chlorination of naphthalene. /Polychlorinated naphthalenes/

General Manufacturing Information

Naphthalene, tetrachloro-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Koppers Co, Inc., the sole U.S. producer, ceased manufacturing their chloronaphthalene products (Halowax) in 1977.
Polychlorinated naphthalenes are halogenated aromatic hydrocarbons that are no longer produced.
Commercial PCNs were produced by several companies, eg, Koppers Chemical Co., Halochem, Prodelec, Bayer, and ICI, and marketed under a number of trade names including Halowaxes, Nibren wasex, Seekay waxes, and Clonacire waxes. /Polychlorinated naphthalenes/
... Most of the commercial PCNs were complex mixtures of isomers and cogeners, although two products, namely monoPCN and Halowax 1051/N-Wax 80, contained primarily 1-chloronaphthalene and octachloronaphthalene, respectively. /Polychlorinated naphthalenes/

Analytic Laboratory Methods

NIOSH Method: S130. Analyte: Tetrachloronaphthalene. Matrix: Air. Procedure: GC. Method Evaluation: Method was validated over the range of 0.912 to 4.04 mg/cu m using a 100 liter sample. No method detection limit was given. Precision (CVt): 0.097. Applicability: Under the conditions of sample size (100 liters) the useful range is 0.2 to 6 mg/cu m. Interferences: No specific interferences. /Tetrachloronaphthalene/
The residue is taken up in 1 ml hexane for analysis by GLC/MS. This procedure has a sensitivity of 0.3 ng/cu m.
Chloronaphthalenes are analyzed by GLC, HPLC, and TLC. /Chloronaphthalenes/

Storage Conditions

This material should be stored in a refrigerator.

Dates

Last modified: 08-20-2023

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